

# An In-depth Technical Guide to the Chemical Properties of Fmoc-D-methionine

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## Compound of Interest

**Compound Name:** (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-methionine

**Cat. No.:** B557640

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## Introduction

Fmoc-D-methionine (N- $\alpha$ -(9-Fluorenylmethoxycarbonyl)-D-methionine) is a critical building block in modern solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids, such as D-methionine, into peptide sequences is a key strategy for enhancing the metabolic stability and bioavailability of peptide-based therapeutics by increasing their resistance to proteolytic degradation. This guide provides a comprehensive overview of the chemical properties of Fmoc-D-methionine, detailed experimental protocols for its use, and a discussion of potential side reactions and mitigation strategies.

## Core Chemical and Physical Properties

Fmoc-D-methionine is a white to off-white crystalline powder. The presence of the lipophilic Fmoc protecting group makes it highly soluble in many organic solvents commonly used in peptide synthesis.

## General Properties

Property	Value	Reference(s)
CAS Number	112883-40-6	[1][2][3]
Appearance	White to off-white crystalline powder	[4]
Optical Rotation	$[\alpha]_{20/D} = +28 \pm 2^\circ$ (c=1 in DMF)	[1]

## Molecular and Physical Data Discrepancies

There are notable discrepancies in the reported molecular formula, molecular weight, and melting point of Fmoc-D-methionine across various suppliers. After a thorough review of the available data, the most consistent and chemically correct values are presented below. The variation in melting point is likely attributable to differences in the purity of the analyzed samples.

Property	Corrected Value	Conflicting Value(s)	Reference(s)
Molecular Formula	C <sub>20</sub> H <sub>21</sub> NO <sub>4</sub> S	C <sub>23</sub> H <sub>23</sub> NO <sub>5</sub> S	[1][2][3][5][6][7]
Molecular Weight	371.45 g/mol	437.50 g/mol	[7][8]
Melting Point	110-140 °C	~132 °C, 170-180 °C	[1][4][8]

## Solubility

Fmoc-D-methionine exhibits good solubility in polar aprotic solvents, which are standard in peptide synthesis. However, quantitative solubility data is not widely available and should be determined empirically for specific applications.

Solvent	General Solubility	Notes	Reference(s)
N,N-Dimethylformamide (DMF)	Good to excellent	The most common solvent for SPPS. Can degrade to dimethylamine, which may cause premature Fmoc deprotection.	[9][10]
N-Methyl-2-pyrrolidone (NMP)	Good to excellent	Higher solvating power than DMF, especially for hydrophobic sequences. Some Fmoc-amino acids may show greater decomposition in NMP over time.	[9][10]
Dichloromethane (DCM)	Limited	Less polar and generally not a good solvent for dissolving Fmoc-amino acids.	[9]
Water	Slightly soluble		[4]

## Spectroscopic Data

Detailed spectroscopic data for the D-enantiomer of Fmoc-methionine is not readily available in the public domain. The data presented below is for the L-enantiomer, Fmoc-L-methionine. The spectra for the D-enantiomer are expected to be identical.

### <sup>1</sup>H NMR Spectrum (Fmoc-L-methionine)

No specific <sup>1</sup>H NMR spectrum for Fmoc-D-methionine was found. The spectrum for Fmoc-L-methionine would be identical.

### <sup>13</sup>C NMR Spectrum (Fmoc-L-methionine)

The following are the characteristic peaks for Fmoc-L-methionine. The spectrum for the D-enantiomer would be identical.

Chemical Shift (ppm)	Assignment
~176	Carbonyl carbon (COOH)
~156	Carbonyl carbon (Fmoc)
~144, 141	Quaternary carbons (Fluorenyl)
~128, 127, 125, 120	Aromatic carbons (Fluorenyl)
~67	CH <sub>2</sub> (Fmoc)
~53	α-carbon
~47	CH (Fluorenyl)
~31	β-carbon
~30	γ-carbon
~15	S-CH <sub>3</sub>
<a href="#">[11]</a>	

## Infrared (IR) Spectroscopy

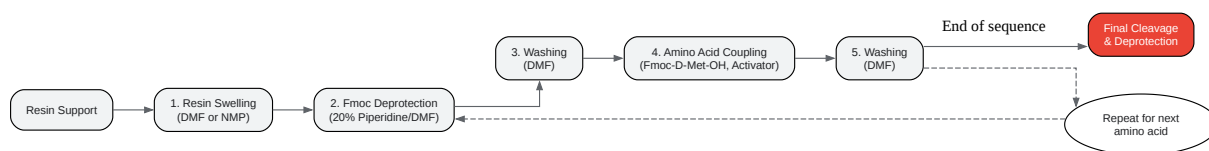
An experimental IR spectrum for Fmoc-D-methionine is not available. However, the expected characteristic absorption bands based on its functional groups are:

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration
3300-2500	O-H (Carboxylic acid)	Stretching
~3300	N-H (Amide)	Stretching
~3050	C-H (Aromatic)	Stretching
~2950	C-H (Aliphatic)	Stretching
~1720	C=O (Carboxylic acid)	Stretching
~1690	C=O (Amide)	Stretching
~1530	N-H	Bending
~1450, 740, 760	Aromatic C=C	Bending

## Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-methionine is utilized in standard SPPS protocols. The following sections detail the key steps in the synthesis cycle.

### General SPPS Cycle Workflow



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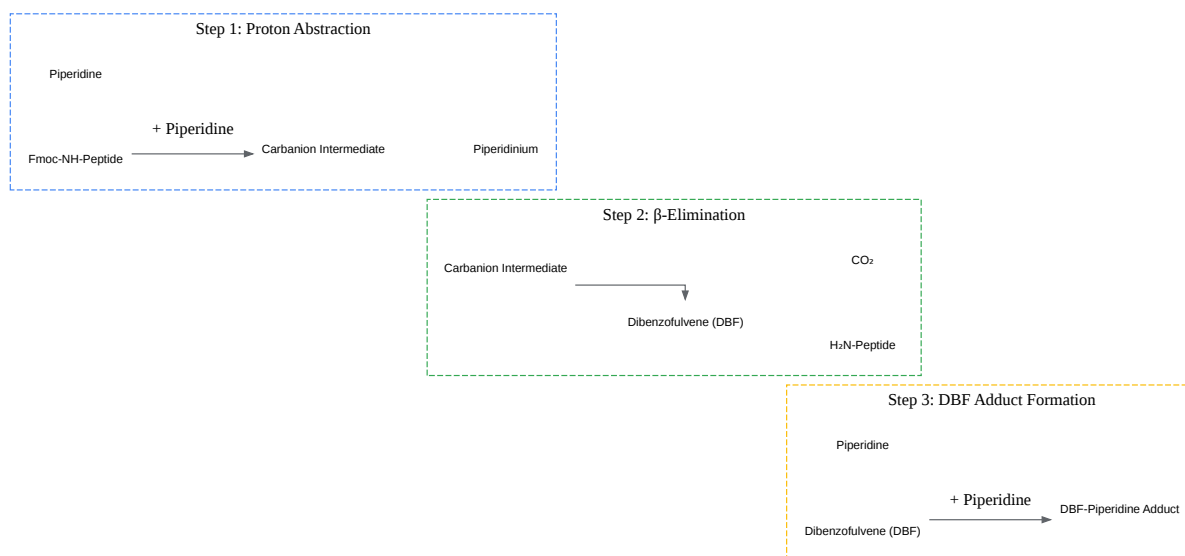
General workflow of a solid-phase peptide synthesis cycle.

### Protocol 1: Resin Swelling

- Place the desired amount of resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) in a reaction vessel.
- Add a suitable solvent, typically DMF or NMP (approximately 10-15 mL per gram of resin).
- Agitate the resin slurry for 30-60 minutes at room temperature to allow for complete swelling of the resin beads.
- Drain the solvent.

## Protocol 2: Fmoc Deprotection

The Fmoc group is removed via a base-catalyzed  $\beta$ -elimination mechanism.



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### Mechanism of Fmoc deprotection by piperidine.

#### Procedure:

- To the swelled resin, add a 20% (v/v) solution of piperidine in DMF (approximately 10 mL per gram of resin).
- Agitate the mixture for 3-5 minutes at room temperature.

- Drain the deprotection solution.
- Add a fresh portion of the 20% piperidine in DMF solution.
- Agitate for an additional 15-20 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
- A Kaiser test can be performed on a small sample of resin beads to confirm the presence of a free primary amine, indicating successful deprotection.

## Protocol 3: Amino Acid Coupling

- In a separate vessel, dissolve Fmoc-D-methionine (3-5 equivalents relative to the resin loading) and a coupling activator such as HBTU, HATU, or HOBt/DIC (3-5 equivalents) in DMF or NMP.
- Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to neutralize the hydrochloride salt of the activator and facilitate the reaction.
- Allow the mixture to pre-activate for 1-5 minutes.
- Add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times may need to be extended for sterically hindered amino acids.
- After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.
- The completion of the coupling reaction can be monitored using a Kaiser test. A negative result (yellow or colorless beads) indicates that all primary amines have been acylated.

## Protocol 4: Final Cleavage and Deprotection

After the peptide sequence is fully assembled, the peptide is cleaved from the resin support, and the side-chain protecting groups are removed simultaneously.

- Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
- Prepare a cleavage cocktail. For peptides containing methionine, a standard cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). The scavengers are crucial to prevent side reactions with the methionine side chain.
- Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
- Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
- Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
- Collect the precipitated peptide by centrifugation or filtration.
- Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
- Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

## Side Reactions Involving Methionine

The thioether side chain of methionine is susceptible to two primary side reactions during SPPS, particularly during the final acidolytic cleavage step.<sup>[3][8]</sup>

### Oxidation

The thioether group can be readily oxidized to form methionine sulfoxide (Met(O)), which exists as two diastereomers.<sup>[8][11]</sup> This oxidation can occur due to exposure to atmospheric oxygen or reactive species generated during the synthesis.

Mitigation Strategies:

- **Use of Scavengers:** The inclusion of reducing agents and scavengers like dithiothreitol (DTT) or a combination of trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh<sub>3</sub>) in the cleavage cocktail can suppress oxidation.[2][8]
- **Post-Cleavage Reduction:** If oxidation occurs, the methionine sulfoxide can be reduced back to methionine in solution using reagents such as ammonium iodide and dimethylsulfide.[11]
- **Synthesis with Methionine Sulfoxide:** In cases where methionine is particularly prone to oxidation, Fmoc-D-methionine sulfoxide can be used directly in the synthesis. The resulting peptide is then purified in its oxidized form and subsequently reduced.[2]

## S-Alkylation

During the final TFA cleavage, carbocations generated from the removal of tert-butyl-based side-chain protecting groups can alkylate the nucleophilic thioether side chain of methionine, leading to the formation of a sulfonium salt.[3][8]

Mitigation Strategies:

- **Effective Scavenging:** Using a cocktail of scavengers in the cleavage solution is the most effective way to minimize S-alkylation. Thioanisole and EDT are commonly used to trap carbocations.
- **Reversal of Alkylation:** The S-tert-butylation can be reversed by heating the peptide in 5% aqueous acetic acid.

## Conclusion

Fmoc-D-methionine is an indispensable reagent for the synthesis of proteolytically stable peptides. A thorough understanding of its chemical and physical properties, coupled with optimized protocols for its use in SPPS and an awareness of potential side reactions, is essential for the successful synthesis of high-quality, D-methionine-containing peptides for research and drug development.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)